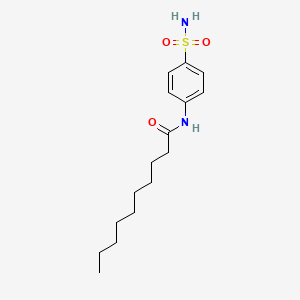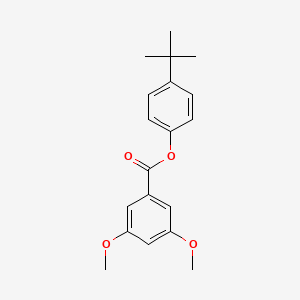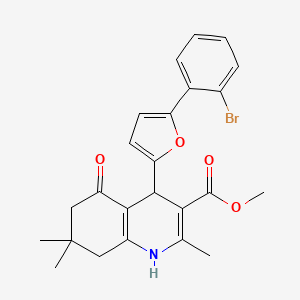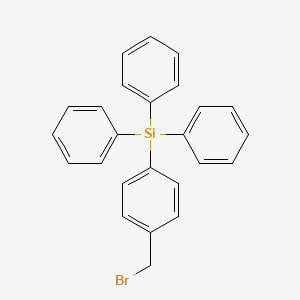![molecular formula C20H13N3O7 B11954050 3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)
3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate is an organic compound with the molecular formula C20H13N3O7 and a molecular weight of 407.343 g/mol . This compound is characterized by the presence of nitrobenzoyl groups attached to a phenyl ring, making it a member of the nitroaromatic family. Nitroaromatic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 3-aminophenyl 4-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid for nitration), bases (e.g., sodium hydroxide for hydrolysis), and catalysts (e.g., palladium for hydrogenation). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate can be compared with other nitroaromatic compounds, such as:
- 4-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate
- 4-Nitro-N-(3-[(4-nitrobenzoyl)amino]phenyl)benzamide
- 4-[(3-Nitrobenzoyl)oxy]phenyl 3-nitrobenzoate
These compounds share similar structural features but differ in the position and number of nitro groups, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct properties and applications.
Properties
Molecular Formula |
C20H13N3O7 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[3-[(4-nitrobenzoyl)amino]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C20H13N3O7/c24-19(13-4-8-16(9-5-13)22(26)27)21-15-2-1-3-18(12-15)30-20(25)14-6-10-17(11-7-14)23(28)29/h1-12H,(H,21,24) |
InChI Key |
CHDMXHTXDKNRIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)






![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)


![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)

![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)
![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)
